molecular formula C9H10F2O B8614725 2,2-Difluoro-1-(4-methylphenyl)ethanol CAS No. 50562-10-2

2,2-Difluoro-1-(4-methylphenyl)ethanol

Cat. No.: B8614725
CAS No.: 50562-10-2
M. Wt: 172.17 g/mol
InChI Key: KEKIMCOMSDDTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(4-methylphenyl)ethanol (C₉H₁₀F₂O) is a fluorinated aromatic ethanol derivative characterized by a 4-methylphenyl group attached to a difluoro-substituted ethanol backbone. The presence of two fluorine atoms adjacent to the hydroxyl group significantly influences its electronic properties, enhancing acidity and stability compared to non-fluorinated analogs.

Properties

CAS No.

50562-10-2

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2,2-difluoro-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C9H10F2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,8-9,12H,1H3

InChI Key

KEKIMCOMSDDTEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The trifluoro group in 1-(4-dimethylaminophenyl)-2,2,2-trifluoroethanone increases electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic additions compared to the difluoroethanol derivative .
  • Aromatic Substituents: The 4-methyl group in 2,2-Difluoro-1-(4-methylphenyl)ethanol provides steric hindrance and moderate electron-donating effects, whereas phenoxy or methoxy groups in analogs enhance solubility and π-π stacking capabilities .
  • Functional Group Differences: Replacement of the hydroxyl group with a ketone (e.g., 2-chloro-2,2-difluoro-1-(4-methylphenyl)ethanone) shifts reactivity toward nucleophilic attack, as seen in its use as a precursor for heterocyclic compounds .

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